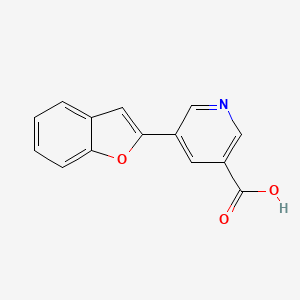
5-(Benzofuran-2-yl)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzofuran-2-yl)nicotinic acid: is a compound that features a benzofuran ring fused to a nicotinic acid moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzofuran-2-yl)nicotinic acid typically involves the construction of the benzofuran ring followed by its attachment to the nicotinic acid moiety. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . This is followed by a coupling reaction with a nicotinic acid derivative under suitable conditions.
Industrial Production Methods: Industrial production of benzofuran derivatives often employs transition-metal catalysis, such as palladium-catalyzed coupling reactions, to achieve high yields and selectivity . The use of copper-mediated reactions is also prevalent in the synthesis of complex benzofuran structures .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Benzofuran-2-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens and nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions include substituted benzofuran derivatives, quinones, and dihydrobenzofurans, each with distinct biological activities .
Applications De Recherche Scientifique
Chemistry: 5-(Benzofuran-2-yl)nicotinic acid is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as an anti-tumor and antibacterial agent. Its ability to inhibit the growth of various cancer cell lines and bacterial strains makes it a valuable candidate for further investigation .
Medicine: The compound’s anti-oxidative and anti-viral properties are being explored for therapeutic applications. It has shown promise in the treatment of diseases such as hepatitis C and certain types of cancer .
Industry: In the industrial sector, this compound is used in the development of new materials with enhanced properties, such as improved thermal stability and resistance to degradation .
Mécanisme D'action
The mechanism of action of 5-(Benzofuran-2-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with enzymes and receptors involved in oxidative stress and inflammation . The nicotinic acid moiety can modulate lipid metabolism and has been shown to activate certain G-protein coupled receptors . Together, these interactions contribute to the compound’s biological activities, including its anti-tumor and anti-oxidative effects.
Comparaison Avec Des Composés Similaires
Benzothiophene derivatives: Similar to benzofuran, benzothiophene compounds also exhibit significant biological activities, including anti-cancer and anti-viral properties.
Coumarin derivatives: These compounds share structural similarities with benzofuran and are known for their anti-coagulant and anti-inflammatory effects.
Isoquinoline derivatives: Isoquinoline compounds have diverse pharmacological activities, including anti-microbial and anti-tumor properties.
Uniqueness: 5-(Benzofuran-2-yl)nicotinic acid stands out due to its dual functionality, combining the properties of both benzofuran and nicotinic acid. This unique structure allows for a broader range of biological activities and potential therapeutic applications .
Propriétés
Numéro CAS |
1263377-61-2 |
|---|---|
Formule moléculaire |
C14H9NO3 |
Poids moléculaire |
239.23 g/mol |
Nom IUPAC |
5-(1-benzofuran-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H9NO3/c16-14(17)11-5-10(7-15-8-11)13-6-9-3-1-2-4-12(9)18-13/h1-8H,(H,16,17) |
Clé InChI |
VYYIUNLKILYDAU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=CN=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


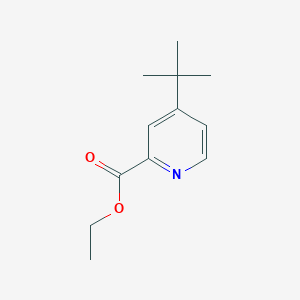
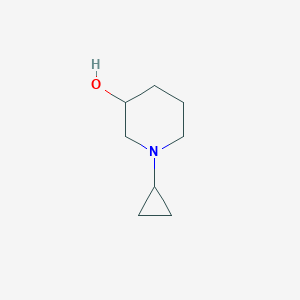
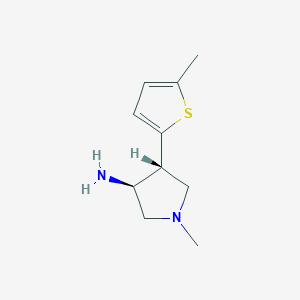
![calcium;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate;(2,5-dioxoimidazolidin-4-yl)urea](/img/structure/B12990237.png)
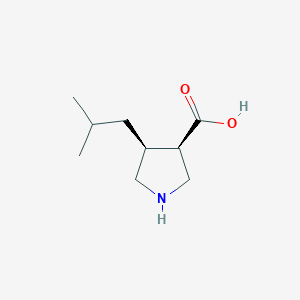
![7-Benzyl-4a,5,6,7,8,8a-hexahydropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B12990258.png)
![tert-Butyl 2-amino-9-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B12990262.png)
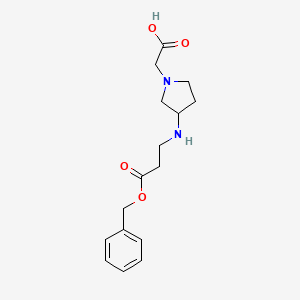
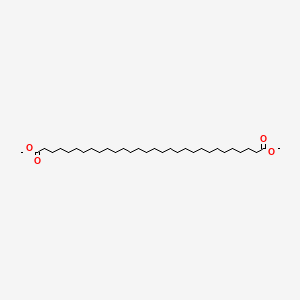

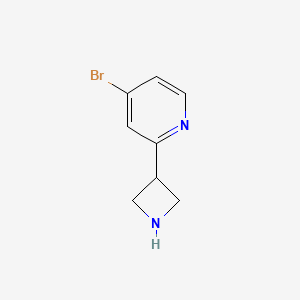
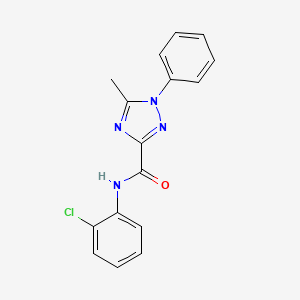
![2-Propyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12990297.png)
![5-[3,3-Bis(2-methoxyethyl)ureido]naphthalene-1-sulfonyl chloride](/img/structure/B12990299.png)
